Cas no 42580-60-9 (3,4-Methylenedioxy-4'-phenylchalcone)

3,4-Methylenedioxy-4'-phenylchalcone is a synthetic chalcone derivative characterized by its distinctive molecular structure, incorporating a methylenedioxy group at the 3,4-positions and a phenyl ring at the 4'-position. This compound is of interest in organic and medicinal chemistry due to its potential as a precursor for bioactive molecules, particularly in the study of anti-inflammatory, anticancer, and antimicrobial agents. Its conjugated π-electron system enhances reactivity, making it suitable for further functionalization or as a scaffold in heterocyclic synthesis. The compound's structural rigidity and electronic properties also contribute to its utility in materials science, particularly in the development of organic semiconductors or fluorescent probes.
3,4-Methylenedioxy-4'-phenylchalcone structure
42580-60-9 structure
Product Name:3,4-Methylenedioxy-4'-phenylchalcone
CAS No:42580-60-9
MF:C22H16O3
MW:328.360646247864
MDL:MFCD00022996
CID:2688236
Update Time:2025-05-20

3,4-Methylenedioxy-4'-phenylchalcone Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{[1,1'-biphenyl]-4-yl}prop-2-en-1-one
    • 3,4-METHYLENEDIOXY-4'-PHENYLCHALCONE
    • 1-(Biphenyl-4-yl)-3-(1,3-benzodioxole-5-yl)-2-propene-1-one
    • 3,4-Methylenedioxy-4'-phenylchalcone
    • MDL: MFCD00022996
    • Inchi: 1S/C22H16O3/c23-20(12-6-16-7-13-21-22(14-16)25-15-24-21)19-10-8-18(9-11-19)17-4-2-1-3-5-17/h1-14H,15H2/b12-6+
    • InChI Key: PQKKNZVPDKSGIX-WUXMJOGZSA-N
    • SMILES: O1COC2C=CC(/C=C/C(C3C=CC(=CC=3)C3C=CC=CC=3)=O)=CC1=2

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 472
  • XLogP3: 5.5
  • Topological Polar Surface Area: 35.5

3,4-Methylenedioxy-4'-phenylchalcone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB422060-1 g
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-phenylphenyl)prop-2-en-1-one
42580-60-9
1g
€339.20 2023-04-24
abcr
AB422060-5 g
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-phenylphenyl)prop-2-en-1-one
42580-60-9
5g
€658.70 2023-04-24
abcr
AB422060-10 g
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-phenylphenyl)prop-2-en-1-one
42580-60-9
10g
€786.50 2023-04-24
abcr
AB422060-25 g
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-phenylphenyl)prop-2-en-1-one
42580-60-9
25g
€1169.90 2023-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194533-2g
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-{[1,1'-biphenyl]-4-yl}prop-2-en-1-one
42580-60-9 98%
2g
¥6991.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194533-10g
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-{[1,1'-biphenyl]-4-yl}prop-2-en-1-one
42580-60-9 98%
10g
¥9741.00 2024-05-14
abcr
AB422060-1g
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-phenylphenyl)prop-2-en-1-one; .
42580-60-9
1g
€339.20 2025-04-18
abcr
AB422060-5g
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-phenylphenyl)prop-2-en-1-one; .
42580-60-9
5g
€658.70 2025-04-18
abcr
AB422060-10g
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-phenylphenyl)prop-2-en-1-one; .
42580-60-9
10g
€786.50 2025-04-18
abcr
AB422060-25g
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-phenylphenyl)prop-2-en-1-one; .
42580-60-9
25g
€1169.90 2025-04-18

3,4-Methylenedioxy-4'-phenylchalcone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:42580-60-9)3,4-Methylenedioxy-4'-phenylchalcone
Order Number:A1159805
Stock Status:in Stock
Quantity:2g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:56
Price ($):626.0/1018.0
Email:sales@amadischem.com

Additional information on 3,4-Methylenedioxy-4'-phenylchalcone

3,4-Methylenedioxy-4'-phenylchalcone: A Comprehensive Overview

3,4-Methylenedioxy-4'-phenylchalcone (CAS No. 42580-60-9) is a biologically active compound that has garnered significant attention in the fields of pharmacology and natural product research. This compound, belonging to the class of chalcones, is characterized by its unique structural features and diverse pharmacological properties. The methylenedioxy group attached to the aromatic ring contributes to its distinctive chemical profile, while the chalcone backbone provides a platform for various biological interactions.

Recent studies have highlighted the potential of 3,4-methylenedioxy-4'-phenylchalcone as a promising candidate in drug discovery. Researchers have explored its anti-inflammatory, antioxidant, and anticancer activities, making it a subject of interest for both academic and industrial research. The compound's ability to modulate key cellular pathways, such as the NF-kB pathway and reactive oxygen species (ROS) production, has been extensively documented in preclinical models.

The synthesis of 3,4-methylenedioxy-4'-phenylchalcone typically involves a combination of organic synthesis techniques, including Friedel-Crafts alkylation and Claisen-Schmidt condensation reactions. These methods allow for the precise construction of the chalcone skeleton and the incorporation of the methylenedioxy group. The compound's stability under various conditions has been evaluated, ensuring its suitability for both in vitro and in vivo studies.

In terms of biological activity, 3,4-methylenedioxy-4'-phenylchalcone has demonstrated potent antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This makes it a potential candidate for combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, its anti-inflammatory effects have been attributed to the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of 3,4-methylenedioxy-4'-phenylchalcone to various therapeutic targets. Molecular docking studies have revealed potential interactions with enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). These findings underscore the compound's potential as a lead molecule for developing novel anticancer agents.

The pharmacokinetic profile of 3,4-methylenedioxy-4'-phenylchalcone has also been investigated to assess its bioavailability and metabolic fate. Studies indicate that the compound exhibits moderate absorption in vivo, with metabolites identified through LC-MS/MS analysis. Understanding these parameters is crucial for optimizing drug delivery systems and enhancing therapeutic efficacy.

In conclusion, 3,4-methylenedioxy-4'-phenylchalcone represents a valuable addition to the arsenal of natural product-derived compounds with therapeutic potential. Its unique chemical structure, coupled with its diverse biological activities, positions it as a key player in future drug development efforts. Continued research into its mechanisms of action and translational applications will undoubtedly pave the way for innovative treatments across various therapeutic areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:42580-60-9)3,4-Methylenedioxy-4'-phenylchalcone
A1159805
Purity:99%/99%
Quantity:2g/10g
Price ($):626.0/1018.0
Email